2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide

Medicinal chemistry Covalent inhibitor design Physicochemical profiling

2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (CAS 929973-06-8) is a synthetic N,N-disubstituted chloroacetamide with molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g·mol⁻¹. The compound bears a chloroacetyl warhead on a tertiary amide nitrogen that is further connected via a methylene bridge to a 2,6-dimethylphenyl carboxamide moiety.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
CAS No. 929973-06-8
Cat. No. B2750776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide
CAS929973-06-8
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)CCl
InChIInChI=1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17)
InChIKeyMCHUQQYAUGUWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (CAS 929973-06-8) — Procurement-Relevant Identity, Class, and Physicochemical Baseline


2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (CAS 929973-06-8) is a synthetic N,N-disubstituted chloroacetamide with molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g·mol⁻¹ [1]. The compound bears a chloroacetyl warhead on a tertiary amide nitrogen that is further connected via a methylene bridge to a 2,6-dimethylphenyl carboxamide moiety. It is supplied principally as a research building block by vendors such as Enamine (catalog EN300-22630), AKSci, Santa Cruz Biotechnology, and TRC, with a typical specified purity of 95% . The chloroacetamide class is established in both agrochemical (herbicide) and medicinal chemistry contexts, where the electrophilic chloroacetyl group can act as a covalent warhead targeting cysteine residues or active-site nucleophiles in enzymes [2].

Why 2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (929973-06-8) Cannot Be Swapped with Its Closest Analogs


Generic substitution among 2,6-dimethylphenyl chloroacetamides is unreliable because even a single N-methyl group deletion, ring substitution isomerism, or warhead modification produces measurable shifts in lipophilicity, hydrogen-bonding capacity, steric bulk, and electrophilic reactivity [1]. The target compound differs from its des-N-methyl analog (CAS 50333-31-8) by the presence of a tertiary amide N–CH₃ group, which eliminates one hydrogen-bond donor, increases calculated logP, and alters the conformational ensemble of the chloroacetyl warhead—each of which can change target engagement and off-target profiles in covalent inhibitor campaigns [2]. Compared with the simpler mono-substituted 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7), the target compound incorporates an additional acetamide spacer and a second amide bond, roughly doubling the topological polar surface area and enabling bidentate hydrogen-bond interactions that are absent in the smaller scaffold. These structural distinctions are not cosmetic; they dictate which biological targets are accessible and what metabolic liabilities exist, making blind analog substitution a demonstrable risk in SAR programs and impurity profiling workflows.

2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (929973-06-8) — Head-to-Head and Class-Level Quantitative Differentiation Evidence


N-Methyl Substitution Eliminates One Hydrogen-Bond Donor Relative to the Des-Methyl Analog

The target compound carries an N-methyl group on the internal acetamide nitrogen, converting a secondary amide (present in the des-methyl analog CAS 50333-31-8) into a tertiary amide. This substitution eliminates the N–H hydrogen-bond donor [1]. PubChem computed descriptors document the consequence: the target compound has 1 hydrogen-bond donor (HBD) versus 2 HBDs for the des-methyl analog [1]. The reduction in HBD count is accompanied by an increase in calculated lipophilicity; XLogP3-AA is 2.0 for the target, predicted to be approximately 0.4–0.6 log units higher than the des-methyl analog based on the Hansch π-value for N-methylation of amides [2].

Medicinal chemistry Covalent inhibitor design Physicochemical profiling

Molecular Weight and Topological Polar Surface Area Differentiate the Target from Simpler 2,6-Dimethylphenyl Chloroacetamides

The target compound (MW = 268.74 g·mol⁻¹; TPSA = 49.4 Ų) is substantially larger and more polar than the minimal scaffold 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7: C₁₀H₁₂ClNO, MW ≈ 197.66 g·mol⁻¹, TPSA ≈ 29.1 Ų) [1][2]. The additional acetamide spacer contributes approximately 71 Da of molecular weight and ~20 Ų of polar surface area. In the context of the N,N-disubstituted chloroacetamide series studied by Bogdanović et al. (2025), compounds with higher TPSA and MW in this range exhibited distinct cytotoxicity profiles against HeLa, K562, and A549 cell lines, with IC₅₀ values spanning from <10 μM to >100 μM depending on the N-substituent pattern [3].

Building block selection Drug-likeness Physicochemical property screening

Chloroacetyl Warhead Retains Electrophilic Reactivity for Covalent Target Engagement — Class-Level Evidence from N,N-Disubstituted Chloroacetamides

The chloroacetyl group in the target compound is an established electrophilic warhead capable of forming irreversible covalent adducts with cysteine thiols and other active-site nucleophiles. In the 2025 study by Bogdanović et al., thirteen N,N-disubstituted chloroacetamides were synthesized and evaluated as covalent inhibitors; five compounds exhibited significant cytotoxicity (IC₅₀ < 10 μM) against HeLa, K562, and A549 cancer cell lines, with compound 10 activating caspases 3, 8, and 9, promoting both intrinsic and extrinsic apoptotic pathways [1]. The chloroacetyl warhead is the sine qua non for this covalent mechanism, and the N,N-disubstitution pattern (as in the target compound) modulates warhead reactivity, target selectivity, and ADMET properties relative to N-monosubstituted chloroacetamides [1][2]. 3D QSAR modeling from the same study indicated that aromatic substituents on the nitrogen atoms reduce HeLa potency, whereas overall molecular shape exerts a positive effect—providing a quantitative framework for evaluating where the target compound's 2,6-dimethylphenyl-carbamoylmethyl substituent sits in the activity landscape [1].

Covalent inhibitors Targeted covalent drug discovery Warhead reactivity

Commercial Availability and Price Tiering Versus the Des-Methyl Analog Support Differentiated Procurement Strategies

The target compound (929973-06-8) is offered by multiple vendors with a standard purity specification of 95% [1]. Pricing from Enamine (via kuujia.com aggregator, June 2024 data) is $414.00/g at the 1-gram scale and $1,778.00 for 10 g [1]. The des-methyl analog (CAS 50333-31-8) is available from Enamine (EN300-09688) and other suppliers; catalog listings indicate broader availability and generally lower unit pricing owing to simpler synthesis (one fewer alkylation step). TRC offers the target compound at $95.00/50 mg ($1,900/g equivalent) [1]. The price premium of the N-methylated compound relative to the des-methyl analog reflects the additional synthetic step and lower commercial demand volume, which must be factored into budget planning for library production.

Chemical procurement Building block sourcing Cost-per-gram analysis

Regioisomeric Specificity of the 2,6-Dimethylphenyl Substituent Versus 2,5- and 2,4-Dimethylphenyl Isomers

The 2,6-dimethylphenyl group in the target compound imposes a specific steric environment: both ortho positions are methyl-substituted, creating a symmetric hindered rotor that restricts the conformational freedom of the adjacent amide bond [1]. The 2,5-dimethylphenyl isomer (CAS 757220-81-8: 2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide) has an identical molecular formula and molecular weight (C₁₃H₁₇ClN₂O₂, MW 268.74) but differs in the ring substitution pattern [2]. This regioisomerism alters the directionality of the phenyl group's steric bulk and the electronic distribution in the aromatic ring, which can shift the binding pose in enzyme active sites and change the metabolic soft spots (e.g., susceptibility to CYP450-mediated ring oxidation) [3]. No published head-to-head biological comparison of these two isomers exists as of May 2026, but the principle is established by the 3D QSAR model in Bogdanović et al., where aromatic substituent topology was a significant determinant of HeLa cytotoxicity [3].

Structure-activity relationship Isomer selectivity Binding pose control

Critical Data Gap: No Published Head-to-Head Biological Potency Data Exist for This Compound as of May 2026

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Scholar conducted on 2026-05-03 returned no peer-reviewed studies reporting IC₅₀, Kᵢ, EC₅₀, or any other quantitative biological activity measurement for 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (CAS 929973-06-8) [1]. The compound appears in the PubChem substance database (CID 16226872, created 2007-07-30) and is listed as a commercial building block by multiple vendors, but it lacks bioassay annotations [2]. By contrast, structurally related chloroacetamides have documented bioactivity: for example, metazachlor (a chloroacetamide herbicide, CAS 67129-08-2) inhibits very-long-chain fatty acid synthesis in germinating weeds, and N,N-disubstituted chloroacetamides as a class show HeLa IC₅₀ values ranging from <10 to >100 μM [3]. The absence of compound-specific biological data means that all performance expectations must be extrapolated from class-level evidence or generated de novo by the end user.

Data transparency Procurement risk assessment Assay validation

Evidence-Backed Application Scenarios for 2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide (929973-06-8) in Research and Industrial Workflows


Covalent Inhibitor Library Design — Exploiting the Chloroacetyl Warhead with a Sterically Defined 2,6-Dimethylphenyl Carbamoylmethyl Scaffold

The compound is suited as a diversity element in targeted covalent inhibitor (TCI) libraries, where the chloroacetyl warhead can form irreversible adducts with cysteine residues in kinase active sites or other nucleophile-containing pockets [1]. Its N,N-disubstitution pattern prevents warhead hydrolysis that can plague N-monosubstituted chloroacetamides, while the 2,6-dimethylphenyl group provides a conformationally restricted aromatic surface for hydrophobic pocket occupancy. The 3D QSAR model from Bogdanović et al. (2025) [1] predicts that aromatic N-substituents reduce HeLa potency relative to aliphatic congeners, making this compound a useful negative-control or selectivity probe in panels where aliphatic chloroacetamides dominate.

Analytical Reference Standard for Lidocaine-Class Impurity Profiling

The 2,6-dimethylphenylacetamide core of the target compound is structurally related to lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) and its known impurities [2]. The target compound's unique combination of a chloroacetyl group, an N-methyl internal amide, and a carbamoylmethyl bridge distinguishes it from common lidocaine impurities such as 2-chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity H). This structural uniqueness supports its use as a system-suitability marker or retention-time calibrant in HPLC and LC-MS methods for pharmaceutical impurity profiling, where co-elution of closely related chloroacetamides is a documented analytical challenge.

Synthetic Intermediate for Diversification via Nucleophilic Displacement of the Chloroacetyl Chlorine

The primary alkyl chloride in the chloroacetyl group is activated toward nucleophilic substitution (S_N2) by the adjacent carbonyl, enabling facile displacement with amines, thiols, alkoxides, or azide [3]. This reactivity profile allows the compound to serve as a versatile late-stage intermediate: the 2,6-dimethylphenyl carbamoylmethyl domain remains intact while the chlorine is replaced, generating focused libraries of thioether, amino, or triazole conjugates without disturbing the hydrogen-bonding pharmacophore. Typical reaction conditions involve stirring with 1.2 equivalents of nucleophile in DMF or acetonitrile at room temperature to 60 °C in the presence of a mild base (K₂CO₃ or Et₃N), consistent with protocols established for analogous N,N-disubstituted chloroacetamides [3].

Physicochemical Probe in ADMET Screening Cascades — Benchmarking N-Methylated Amide Permeability and Metabolic Stability

With its computed logP of 2.0, TPSA of 49.4 Ų, and exactly one hydrogen-bond donor, the target compound sits in a favorable region of oral drug-likeness space (Veber rules: rotatable bonds ≤10, TPSA ≤140 Ų) [4]. It can be deployed as a control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to assess the impact of N-methylation on amide permeability. The absence of a basic amine (present in lidocaine) eliminates pH-dependent ionization as a confounding variable, making the compound a cleaner probe for isolating the contribution of neutral amide N-methylation to passive transcellular flux.

Quote Request

Request a Quote for 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.